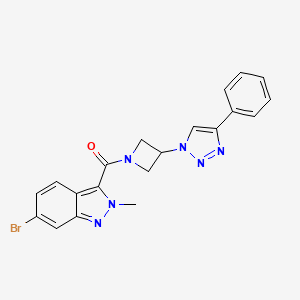

(6-bromo-2-methyl-2H-indazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Description

The compound “(6-bromo-2-methyl-2H-indazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone” is a heterocyclic hybrid molecule featuring three distinct pharmacophoric units:

A 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine moiety, combining a strained four-membered azetidine ring with a triazole group for π-π stacking or metal coordination.

A methanone linker that bridges the indazole and azetidine-triazole components, enabling conformational rigidity.

This structural complexity suggests applications in medicinal chemistry, particularly in kinase inhibition or protein-protein interaction modulation. Its characterization likely relies on crystallographic tools like SHELXL for refinement and WinGX/ORTEP for structural visualization .

Properties

IUPAC Name |

(6-bromo-2-methylindazol-3-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrN6O/c1-25-19(16-8-7-14(21)9-17(16)23-25)20(28)26-10-15(11-26)27-12-18(22-24-27)13-5-3-2-4-6-13/h2-9,12,15H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZDELPCKRBVGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)Br)C(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (6-bromo-2-methyl-2H-indazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone , with the CAS number 2034446-43-8 , presents a unique structure that combines an indazole moiety with a triazole and azetidine components. This combination suggests potential biological activities that merit detailed exploration.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇BrN₆O |

| Molecular Weight | 437.3 g/mol |

| CAS Number | 2034446-43-8 |

The compound's structure features a brominated indazole ring, which is known for its diverse biological activities, including antiprotozoal and anticandidal effects. The presence of the triazole and azetidine rings may further enhance its pharmacological profile.

Antiprotozoal Activity

Research indicates that indazole derivatives exhibit significant antiprotozoal activity against various protozoan pathogens. For instance, studies have shown that derivatives such as 2H-indazole compounds demonstrate potent activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis with IC₅₀ values often below 1 µM . The introduction of electron-withdrawing groups on the phenyl ring in these compounds has been linked to enhanced antiprotozoal potency.

Antifungal Activity

The indazole scaffold is also associated with antifungal properties. A series of studies have evaluated the growth inhibition of various Candida species by indazole derivatives. For example, certain 2,3-diphenyl-2H-indazoles have shown promising results against Candida albicans and Candida glabrata, suggesting potential for therapeutic applications in antifungal treatments .

Case Studies and Research Findings

Case Study 1: Antiprotozoal Evaluation

A study conducted on a range of indazole derivatives, including those structurally similar to our compound of interest, revealed that many exhibited superior activity compared to standard treatments like metronidazole. The best-performing compounds were noted to possess specific substitutions at the 2-position of the phenyl ring that significantly enhanced their efficacy against protozoan infections .

Case Study 2: Structure-Activity Relationship (SAR)

The SAR analysis of indazole derivatives has demonstrated that modifications at various positions on the indazole ring can lead to substantial changes in biological activity. For example, compounds with methoxycarbonyl groups at the 2-position showed increased activity against E. histolytica, indicating that strategic structural modifications can optimize therapeutic outcomes .

Scientific Research Applications

Antiprotozoal Activity

Indazole derivatives have shown promising antiprotozoal effects against pathogens such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The introduction of electron-withdrawing groups on the phenyl ring has been linked to enhanced potency, with IC₅₀ values often below 1 µM for effective compounds.

Antifungal Activity

The indazole scaffold is also associated with antifungal properties. Studies have indicated that certain derivatives demonstrate significant inhibition against Candida albicans and Candida glabrata, suggesting the potential for therapeutic applications in antifungal treatments.

Case Study 1: Antiprotozoal Evaluation

A comparative study evaluated a range of indazole derivatives similar to our compound. The results indicated that these derivatives exhibited superior activity against protozoan infections compared to standard treatments like metronidazole. Specific substitutions at the 2-position of the phenyl ring were noted to enhance efficacy significantly.

Case Study 2: Structure-Activity Relationship (SAR)

Research on the structure-activity relationship of indazole derivatives revealed that modifications at various positions on the indazole ring can lead to substantial changes in biological activity. For instance, compounds with methoxycarbonyl groups at the 2-position showed increased activity against E. histolytica, indicating that strategic structural modifications can optimize therapeutic outcomes.

Pharmacokinetics

The pharmacokinetic profile of indazole derivatives indicates good absorption and distribution within biological systems due to their chemical properties. This characteristic enhances their potential as therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with other heterocyclic systems documented in the literature. Below is a comparative analysis:

Physicochemical Properties (Hypothetical Analysis)

Crystallographic and Computational Characterization

- The target compound’s structural validation would require SHELXL for refining crystallographic data, as demonstrated in small-molecule studies .

- By contrast, triazolo-thiadiazoles (e.g., 5a,b) were characterized via melting points and IR spectroscopy, lacking crystallographic data in the evidence .

Research Findings and Limitations

Synthesis Challenges : The target compound’s azetidine-triazole unit may require multi-step synthesis, whereas triazolo-thiadiazoles (5a,b) are synthesized via one-pot bromine-mediated cyclization .

Data Gaps: No experimental data (e.g., bioactivity, crystallography) for the target compound exists in the provided evidence. Comparisons are based on structural analogs and computational predictions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

- The compound’s synthesis involves multi-step reactions, including cycloaddition, alkylation, and coupling. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in azetidine-triazole formation .

- Catalyst optimization : Copper(I)-catalyzed click chemistry improves triazole ring formation efficiency .

- Design of Experiments (DoE) : Statistical optimization (e.g., flow chemistry) can refine reaction parameters (temperature, stoichiometry) to maximize yield .

- Validation : Monitor intermediates via TLC/HPLC and confirm purity through elemental analysis (C, H, N) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- 1H/13C NMR : Assign peaks for indazolyl (δ 7.2–8.1 ppm), azetidinyl (δ 3.5–4.5 ppm), and triazolyl (δ 7.8–8.3 ppm) protons. Overlapping signals may require 2D-COSY or HSQC .

- FTIR : Confirm carbonyl (C=O) stretch near 1680–1700 cm⁻¹ and triazole C-N vibrations at 1450–1500 cm⁻¹ .

- Mass spectrometry : High-resolution ESI-MS ensures molecular ion ([M+H]+) matches theoretical mass within 5 ppm .

Advanced Research Questions

Q. How can computational modeling predict binding interactions with biological targets?

- Molecular docking : Use AutoDock Vina to model interactions between the triazole-azetidine moiety and target proteins (e.g., kinases). Prioritize binding poses with hydrogen bonds to azetidine N-atoms .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties (HOMO/LUMO) influencing reactivity .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories in GROMACS .

Q. How should researchers resolve contradictions in spectral or crystallographic data?

- Cross-validation : Compare experimental NMR shifts with computed values (e.g., GIAO method) to confirm assignments .

- X-ray crystallography : Resolve ambiguities in azetidine ring conformation using single-crystal diffraction (e.g., CCDC deposition codes) .

- Dynamic effects : Consider temperature-dependent NMR to detect conformational flexibility in solution .

Q. What strategies address poor solubility in biological assays?

- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro studies, validated by dynamic light scattering (DLS) to confirm absence of aggregates .

- Prodrug design : Introduce phosphate or PEG groups at the methanone carbonyl to enhance aqueous solubility .

- Microwave-assisted crystallization : Optimize solvent polarity (e.g., ethanol/ethyl acetate) to improve crystal lattice packing .

Q. How can structure-activity relationship (SAR) studies guide derivatization?

- Substituent variation : Replace the 6-bromo group on indazole with Cl, CF3, or NO2 to assess electronic effects on potency .

- Scaffold hopping : Synthesize analogs with pyrrolidine instead of azetidine to evaluate steric tolerance .

- Bioisosteres : Replace the triazole with tetrazole or oxadiazole and compare IC50 values in target assays .

Q. What methods are recommended for determining crystal structure and intermolecular interactions?

- Single-crystal growth : Use slow evaporation in chloroform/methanol (1:3) to obtain diffraction-quality crystals .

- Non-covalent interactions : Analyze Hirshfeld surfaces to quantify π-π stacking (triazole-phenyl) and C-H···O contacts .

- Thermal analysis : Perform DSC/TGA to correlate crystallinity with thermal stability .

Methodological Best Practices

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization .

- Data reporting : Include full spectral datasets (NMR integrals, coupling constants) and crystal structure CIF files in supplementary materials .

- Ethical considerations : Adhere to OECD guidelines for toxicity screening if biological testing is planned .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.